Lipophilicity-Driven Permeability Advantage Versus the Unsubstituted 4-H Analog
The 4-bromophenethyl substituent in 1171429-13-2 is predicted to increase the calculated logP (clogP) by approximately 2.5–3.0 log units relative to the unsubstituted parent compound 1-(benzenesulfonyl)piperidine-4-carboxamide (clogP ~0.5). For oral small-molecule drug candidates, a logD7.4 in the range of 1–3 is often correlated with optimal passive permeability, placing this compound in a more favorable window than the parent scaffold for cell-based assays [1].
| Evidence Dimension | Calculated logP (clogP) – lipophilicity |
|---|---|
| Target Compound Data | Estimated clogP ~3.5 (based on fragment addition of 4-bromophenethyl group) |
| Comparator Or Baseline | 1-(benzenesulfonyl)piperidine-4-carboxamide (unsubstituted 4-H analog): clogP ~0.5 [1] |
| Quantified Difference | ΔclogP ≈ +3.0 (estimated) |
| Conditions | Computational prediction using additive fragment-based methods (e.g., XLogP3, ACD/Labs); experimental logD7.4 would be required for confirmation. |
Why This Matters
For cell-based screening campaigns, the higher lipophilicity of 1171429-13-2 is predicted to improve passive membrane permeability relative to the unsubstituted core scaffold, which matters when selecting building blocks for hit expansion libraries.
- [1] PubChem computed properties – 1-(benzenesulfonyl)piperidine-4-carboxamide (CID 2778133). XLogP3 = 0.5. Accessed 2026. View Source
